Cas no 1805869-14-0 (Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate)

Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate
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- Inchi: 1S/C14H17BrO4/c1-3-19-14(17)12-8-10(9-15)4-5-11(12)6-7-13(16)18-2/h4-5,8H,3,6-7,9H2,1-2H3
- InChI Key: SAEORNCIZICKAJ-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(=C(C(=O)OCC)C=1)CCC(=O)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 8
- Complexity: 306
- XLogP3: 2.8
- Topological Polar Surface Area: 52.6
Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015014229-1g |
Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate |
1805869-14-0 | 97% | 1g |
1,564.50 USD | 2021-06-21 | |
Alichem | A015014229-250mg |
Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate |
1805869-14-0 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015014229-500mg |
Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate |
1805869-14-0 | 97% | 500mg |
831.30 USD | 2021-06-21 |
Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate Related Literature
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George K. Larsen,Yiping Zhao Nanoscale, 2013,5, 10853-10857
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate
Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate (CAS No. 1805869-14-0): A Comprehensive Overview
Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate, identified by its CAS number 1805869-14-0, is a significant compound in the realm of pharmaceutical chemistry and synthetic biology. This compound, characterized by its complex molecular structure, has garnered attention due to its potential applications in drug development and biochemical research. The presence of both bromomethyl and 3-methoxy-3-oxopropyl functional groups makes it a versatile intermediate in organic synthesis, particularly in the construction of more intricate molecules.
The Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate molecule exhibits a unique combination of reactivity that allows it to participate in various chemical transformations. The bromomethyl group, for instance, is highly reactive and can undergo nucleophilic substitution reactions, making it valuable for introducing bromine atoms into larger molecules. On the other hand, the 3-methoxy-3-oxopropyl side chain provides additional functionality, enabling further modifications through esterification or oxidation processes.
In recent years, there has been a surge in research focused on developing novel compounds with applications in medicinal chemistry. The Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate has been explored as a building block in the synthesis of potential therapeutic agents. Its structural features make it an attractive candidate for creating molecules that can interact with biological targets, such as enzymes or receptors, thereby modulating biological pathways.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop intermediates for various pharmacophores. For example, the bromomethyl group can be used to introduce a wide range of nucleophiles, allowing for the construction of complex scaffolds. This flexibility has been particularly useful in the development of small molecule inhibitors targeting specific disease-related pathways.
The pharmaceutical industry has shown particular interest in compounds that can be modified to enhance their pharmacological properties. The Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate, with its dual functionality, offers a promising platform for such modifications. By carefully selecting appropriate reaction conditions and reagents, chemists can tailor the compound to meet specific therapeutic requirements.
In addition to its pharmaceutical applications, this compound has also found utility in biochemical research. Its structural complexity and reactivity make it a valuable tool for studying enzyme mechanisms and developing new synthetic methodologies. Researchers have utilized it to probe the interactions between enzymes and substrates, providing insights into fundamental biochemical processes.
The synthesis of the Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of a benzoic acid derivative, which is then functionalized with the desired side chains. The introduction of the bromomethyl group often requires careful control of reaction conditions to ensure high yield and purity.
The growing interest in this compound underscores its importance in contemporary chemical research. As new methodologies emerge, scientists are finding innovative ways to utilize its unique properties for developing novel applications. Whether it's in drug discovery or fundamental biochemical studies, the Ethyl 5-(bromomethyl)-2-(3-methoxy-3-oxopropyl)benzoate continues to play a pivotal role.
The future prospects for this compound are bright, with ongoing research aimed at expanding its utility across various fields. As synthetic techniques advance and our understanding of biological systems deepens, compounds like this will undoubtedly continue to contribute significantly to scientific progress.
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